
Methyl 3-hydroxyhex-5-enoate
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Overview
Description
Methyl 3-hydroxyhex-5-enoate is an organic compound with the molecular formula C7H12O3. It is a methyl ester derivative of 3-hydroxyhex-5-enoic acid. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-hydroxyhex-5-enoate can be synthesized through the reduction of methyl 3-oxohex-5-enoate using Baker’s yeast. This method provides the compound with 78% enantiomeric enrichment . The reaction conditions typically involve the use of an aqueous medium and a controlled temperature to facilitate the reduction process.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis can be applied. This would involve optimizing the yeast reduction process for higher yields and purity, possibly incorporating continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-hydroxyhex-5-enoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The double bond can be reduced to form a saturated ester.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.
Reduction: Catalytic hydrogenation using H2 and a palladium catalyst.
Substitution: Tosyl chloride (TsCl) in the presence of a base can be used to convert the hydroxyl group into a tosylate, which can then undergo nucleophilic substitution.
Major Products
Oxidation: Methyl 3-oxohex-5-enoate.
Reduction: Methyl 3-hydroxyhexanoate.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Methyl 3-hydroxyhex-5-enoate is an organic compound with the chemical formula C8H14O3, characterized by a six-carbon chain containing a hydroxyl group and a double bond, and a methyl ester functional group. It is notable for its chiral center, which allows for different enantiomers, and the specific configuration of the hydroxyl group influences its reactivity and biological activity.
Applications
This compound has several applications in organic synthesis and medicinal chemistry:
- Precursor for Chiral Compounds this compound serves as a precursor for chiral compounds.
- Pharmaceuticals Its unique positioning of functional groups and the presence of a double bond significantly influences its potential applications in synthesis and pharmaceuticals compared to its analogues.
- Mevinic Acid Analogues It can be used as a precursor to chiral mevinic acid analogues . Seleno- and iodo-lactonization of derived hex-5-enoic acids leads to valerolactones, which are suitable for the subsequent elaboration of a variety of mevinic acid analogues .
Analogues
Compound Name | Structure Features | Unique Aspects |
---|---|---|
Methyl 3-oxohex-5-enoate | Contains a keto group instead of a hydroxyl group | Precursor to this compound |
Ethyl 3-hydroxyhex-5-enoate | Similar structure but with an ethyl group | Different ester group affects solubility |
Methyl 4-hydroxyhex-5-enoate | Hydroxyl group at a different position | Alters reactivity and potential biological activity |
Methyl (3R)-3-hydroxyhexanoate | Saturated chain with a hydroxyl group | Lacks the double bond present in this compound |
Mechanism of Action
The mechanism by which methyl 3-hydroxyhex-5-enoate exerts its effects is primarily through its reactivity as an ester and an alcohol. The hydroxyl group can participate in hydrogen bonding and nucleophilic reactions, while the ester group can undergo hydrolysis and transesterification. These reactions are facilitated by the molecular structure, which allows for various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-oxohex-5-enoate: A precursor in the synthesis of methyl 3-hydroxyhex-5-enoate.
Methyl 3-hydroxyhexanoate: A reduced form of this compound.
Hex-5-enoic acid: The parent acid of the ester.
Uniqueness
This compound is unique due to its combination of an ester and an alcohol functional group within the same molecule. This dual functionality allows for a wide range of chemical reactions and applications, making it a versatile compound in synthetic organic chemistry.
Biological Activity
Methyl 3-hydroxyhex-5-enoate is a chiral organic compound with the chemical formula C8H14O3. Its structural characteristics, including a hydroxyl group and a double bond in a six-carbon chain, contribute to its diverse biological activities. This article explores the biological activity of this compound, focusing on its derivatives, mechanisms of action, and potential therapeutic applications.
Structural Characteristics
The compound features:
- Chiral Center : This allows for the existence of multiple enantiomers, which can exhibit different biological activities.
- Functional Groups : The presence of a hydroxyl group (-OH) and a double bond (C=C) significantly influences its reactivity and interactions with biological targets.
Biological Activity Overview
This compound exhibits biological activity primarily through its derivatives. Research indicates that its analogues may have therapeutic applications due to their structural similarities to naturally occurring bioactive compounds. The compound's unique configuration enhances its pharmacological profile by facilitating selective interactions with biological targets.
- Enzymatic Interactions : this compound serves as a substrate in enzymatic studies, particularly in the investigation of esterases and related enzymes. The hydrolysis of the ester bond leads to the formation of 3-hydroxyhex-5-enoic acid and methanol, which are crucial for various metabolic pathways.
- Oxidation and Reduction Reactions : It can undergo oxidation to form 3-oxohex-5-enoate or reduction to yield methyl 3-hydroxyhexanoate, showcasing its versatility in chemical transformations.
Comparative Analysis with Related Compounds
Compound Name | Structure Features | Unique Aspects |
---|---|---|
Methyl 3-oxohex-5-enoate | Contains a keto group instead of a hydroxyl | Precursor to this compound |
Ethyl 3-hydroxyhex-5-enoate | Similar structure but with an ethyl group | Different ester group affects solubility |
Methyl 4-hydroxyhex-5-enoate | Hydroxyl group at a different position | Alters reactivity and potential biological activity |
Methyl (3R)-3-hydroxyhexanoate | Saturated chain with a hydroxyl group | Lacks the double bond present in this compound |
Case Studies and Research Findings
- Therapeutic Potential : Studies have explored the potential of this compound as a precursor in synthesizing bioactive molecules, including mevinic acid analogues. These analogues have been investigated for their cholesterol-lowering effects and potential anticancer properties .
- Enantiomeric Enrichment : Research demonstrated that methyl (3R)-(–)-3-hydroxyhex-5-enoate can be synthesized with an enantiomeric enrichment of up to 78%, enhancing its applicability in chiral drug development .
- Anticancer Activity : Goniothalamin, derived from this compound, has shown significant anticancer activity by inducing apoptosis in liver cancer cells through caspase activation pathways .
Properties
IUPAC Name |
methyl 3-hydroxyhex-5-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-3-4-6(8)5-7(9)10-2/h3,6,8H,1,4-5H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTCCDTNWCIHREA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(CC=C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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